molecular formula C12H22O B107986 2,4-Dodecadien-1-ol CAS No. 18485-38-6

2,4-Dodecadien-1-ol

Cat. No. B107986
CAS RN: 18485-38-6
M. Wt: 182.3 g/mol
InChI Key: RZDDYVXRTNDWOD-BNFZFUHLSA-N
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Description

2,4-Dodecadien-1-ol is a chemical compound that is of significant interest in various fields of research, particularly due to its relevance in the synthesis of sex pheromones for certain insect species. While the provided papers do not directly discuss 2,4-Dodecadien-1-ol, they do provide insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the properties and synthesis of 2,4-Dodecadien-1-ol.

Synthesis Analysis

The synthesis of compounds related to 2,4-Dodecadien-1-ol involves several organic chemistry techniques. For instance, the paper on the synthesis of a series of 2,5-dodecanoxy-phenyleneethynylene oligomers describes a bi-directional iterative divergent-convergent approach, starting from a central monomer and involving Pd/Cu cross-coupling and nucleophilic substitution with iodine . Although this synthesis does not directly pertain to 2,4-Dodecadien-1-ol, the methodologies used could potentially be adapted for its synthesis.

Another paper discusses the synthesis of dodeca-2,3-dien-1-ol, which shares a similar dien-ol structure with 2,4-Dodecadien-1-ol. The process includes reductive elimination and oxidation steps, followed by treatment with the anion of trimethyl phosphonoacetate to produce an allenic sex pheromone . This method could offer insights into the synthesis of 2,4-Dodecadien-1-ol by highlighting the key steps in the formation of the dien-ol structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dodecadien-1-ol has been analyzed using various spectroscopic techniques. For example, the configuration and conformation of tricyclo[4.4.1.12,5]dodecan-11-ols were determined using 1H NMR spectroscopy with a shift reagent . This technique could be applied to 2,4-Dodecadien-1-ol to elucidate its molecular structure and confirm the position of the double bonds within the carbon chain.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 2,4-Dodecadien-1-ol are crucial for understanding its reactivity. The systematic syntheses of dodecadien-1-ols with conjugated double bonds, which are used as lepidopterous sex pheromones, involve Wittig reactions and hydroboration to control the geometry of the double bonds . These reactions are essential for producing specific isomers with desired biological activity and could be relevant for the synthesis of 2,4-Dodecadien-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dodecadien-1-ol can be inferred from the properties of similar compounds. The geometrical isomers of dodecadien-1-ols were characterized using GC, HPLC, silver nitrate impregnated TLC, and 13C NMR . These techniques provide information on the purity, molecular weight, boiling point, and other physical properties. Such analyses are important for understanding the behavior of 2,4-Dodecadien-1-ol in various environments and its potential applications.

Scientific Research Applications

“2,4-Dodecadien-1-ol” is a chemical compound that has been studied in the field of Bioscience, Biotechnology, and Biochemistry . It’s used in the synthesis of Lepidopterous Sex Pheromones .

The synthesis involves two routes :

  • The Wittig reaction between (2s)-2-alkenal and a phosphorane with an appropriate carbon chain, yielding a mixture of (E, Z)- and (E,E)-isomers in a ratio of approximately 3:2 .
  • The Wittig reaction of a 2-alkynal and the stereoselective reduction of the triple bond to a (Z)-double bond via hydroboration with di-cyclohexylborane to give a mixture of (Z, Z)- and (Z, E )-isomers in a ratio of 6:1 10:1 .

These mixtures were separately chromatographed on a silica gel column impregnated with silver nitrate to give four geometrically pure isomers .

  • Fragrance Industry

    • The International Fragrance Association (IFRA) has recommended not to use “2,4-Dodecadien-1-ol” as a fragrance ingredient in any finished product application until additional data is available and considered sufficient to support its safe use .
  • Food Industry

    • “2,4-Dodecadien-1-ol” is used in certain specialty applications. It provides fatty notes for chicken and waxy notes for citrus flavors .

Safety And Hazards

The IFRA Standard on 2,4-Dodecadien-1-ol, (2E, 4E) recommends not to use 2,4-Dodecadien-1-ol, (2E, 4E) as or in fragrance ingredients in any finished product application until additional data is available and considered sufficient to support its safe use .

properties

IUPAC Name

(2E,4E)-dodeca-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDDYVXRTNDWOD-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885050
Record name 2,4-Dodecadien-1-ol, (2E,4E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dodecadien-1-ol

CAS RN

18485-38-6
Record name (2E,4E)-2,4-Dodecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18485-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dodecadien-1-ol, (2E,4E)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dodecadien-1-ol, (2E,4E)-
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Record name 2,4-Dodecadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-dodeca-2,4-dienol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DM Light, A Knight - Journal of agricultural and food chemistry, 2005 - ACS Publications
Codling moth, Cydia pomonella (L.), is a severe pest of apples, pears, and walnuts worldwide, and new approaches for precise monitoring and management would be beneficial. Ninety-…
Number of citations: 67 pubs.acs.org
A Nobuhara, M Matsui - Agricultural and Biological Chemistry, 1966 - Taylor & Francis
2,4-Decadien-1-ol and 2,4-dodecadien-1-ol were synthesized from n-caproaldehyde and caprylaldehyde, respectively and their flavors were shown to be similar to those of chicken …
Number of citations: 8 www.tandfonline.com
JS Foot, H Kanno, GMP Giblin, RJK Taylor - Synthesis, 2003 - thieme-connect.com
Manganese (IV) dioxide can be used in conjunction with sodium cyanide in THF-methanol or in methanol alone for the direct conversion of activated alcohols into methyl esters. Ethyl …
Number of citations: 41 www.thieme-connect.com
CS Rao - 1975 - search.proquest.com
Subba Rao, Chalamal asetty, Doctor of Philosophy, 1975 Major: Food Science and Technology, Poultry Science Department. Title of Dissertation: Effects of Polyphosphates on the …
Number of citations: 20 search.proquest.com

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